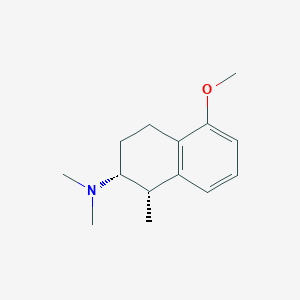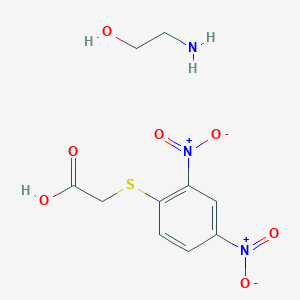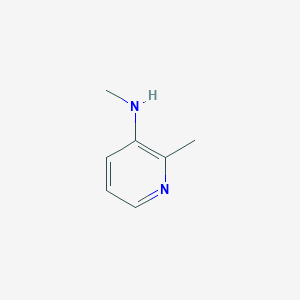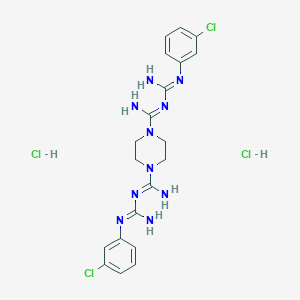![molecular formula C44H77NO8 B028574 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione CAS No. 100858-16-0](/img/structure/B28574.png)
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione, also known as AT-1, is a bioactive peptide that has been extensively researched for its potential therapeutic applications. This peptide is a derivative of angiotensin II, which is a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. AT-1 has been shown to have a range of physiological effects and has the potential to be used in the treatment of various diseases.
Mécanisme D'action
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione acts by binding to the angiotensin II type 1 receptor (AT1R), which is found on the surface of cells in various tissues throughout the body. This binding triggers a cascade of signaling events that ultimately lead to the physiological effects of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione. The precise mechanism of action of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is complex and is still being studied.
Effets Biochimiques Et Physiologiques
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has a range of biochemical and physiological effects. It has been shown to regulate blood pressure by constricting blood vessels and increasing the production of aldosterone, a hormone that promotes sodium retention and potassium excretion. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione also modulates the immune system by promoting the production of cytokines and chemokines, which are involved in the inflammatory response. Additionally, 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to promote wound healing by stimulating the proliferation and migration of cells involved in the healing process.
Avantages Et Limitations Des Expériences En Laboratoire
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has several advantages for use in lab experiments. It is a well-characterized peptide with a known structure and mechanism of action. It is also stable and can be easily synthesized using SPPS techniques. However, there are some limitations to its use in lab experiments. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be difficult to work with due to its hydrophobic nature, and it may require specialized equipment and expertise to handle. Additionally, the effects of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be complex and may require careful experimental design and analysis.
Orientations Futures
There are several future directions for research on 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione. One area of interest is the potential use of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the treatment of cancer. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to have anti-tumor effects in vitro and in vivo, and further research is needed to explore its potential as a cancer therapy. Another area of interest is the role of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the immune system. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to modulate the immune response, and further research is needed to understand the underlying mechanisms and potential therapeutic applications. Additionally, there is interest in exploring the potential of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the treatment of cardiovascular disease, diabetes, and other conditions. Overall, 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is a promising bioactive peptide with a range of potential therapeutic applications, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide chain is then cleaved from the support and purified to obtain the final product. The synthesis of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is a complex process that requires expertise in peptide chemistry and access to specialized equipment.
Applications De Recherche Scientifique
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a range of physiological effects, including the regulation of blood pressure, the modulation of the immune system, and the promotion of wound healing. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has also been investigated for its potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Propriétés
Numéro CAS |
100858-16-0 |
|---|---|
Nom du produit |
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione |
Formule moléculaire |
C44H77NO8 |
Poids moléculaire |
748.1 g/mol |
Nom IUPAC |
18-[2-amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione |
InChI |
InChI=1S/C44H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-38(47)42(51)44(53,41(50)36(45)34-35-30-29-33-37(46)40(35)49)43(52)39(48)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33,36,42-43,46,49,51-53H,3-28,31-32,34,45H2,1-2H3 |
Clé InChI |
PUNPEYYZOCUOKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)(C(=O)C(CC1=C(C(=CC=C1)O)O)N)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)(C(=O)C(CC1=C(C(=CC=C1)O)O)N)O)O |
Synonymes |
1,3-DADPPT 1,3-dihexadecanoyl-2-(2-amino-3-(3,4-dihydroxyphenyl)propanoyl)propane-1,2,3-triol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



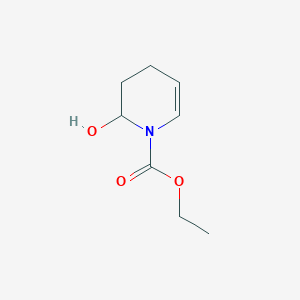
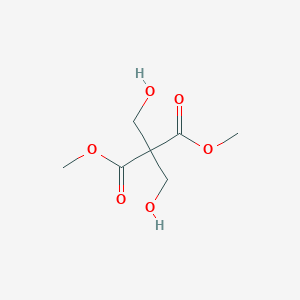
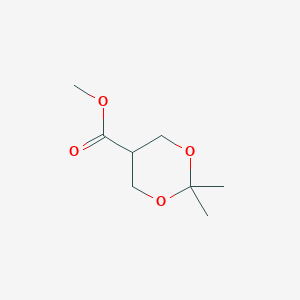
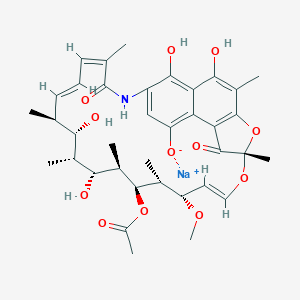
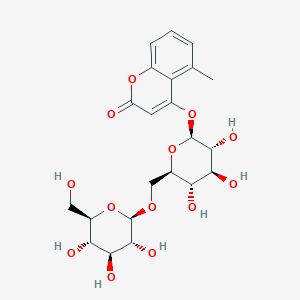
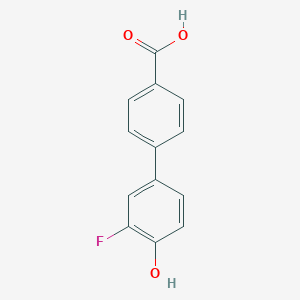
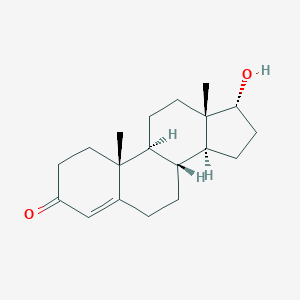
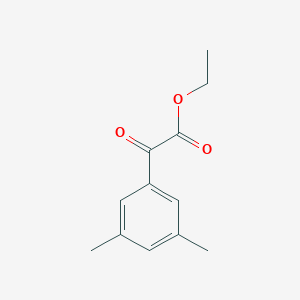
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
